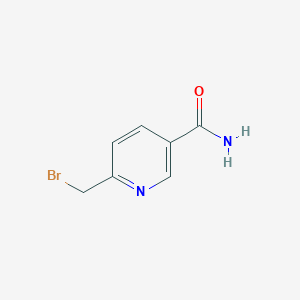

6-(Bromomethyl)nicotinamide

CAS No.:

Cat. No.: VC18288037

Molecular Formula: C7H7BrN2O

Molecular Weight: 215.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7BrN2O |

|---|---|

| Molecular Weight | 215.05 g/mol |

| IUPAC Name | 6-(bromomethyl)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C7H7BrN2O/c8-3-6-2-1-5(4-10-6)7(9)11/h1-2,4H,3H2,(H2,9,11) |

| Standard InChI Key | SLDMPUILFJHVLT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC=C1C(=O)N)CBr |

Introduction

Structural and Chemical Properties

Molecular Characterization

The core structure of 6-(bromomethyl)nicotinamide derives from nicotinamide, with a bromomethyl (-CH₂Br) substituent at the 6-position of the pyridine ring. Key structural features include:

-

Molecular formula: C₇H₇BrN₂O

-

Molecular weight: 229.05 g/mol

-

IUPAC name: 6-(bromomethyl)pyridine-3-carboxamide

The compound’s bromomethyl group enhances electrophilicity, making it reactive in nucleophilic substitution reactions. The carboxamide group contributes to hydrogen-bonding interactions, influencing solubility and biological activity .

Spectral Data and Computational Predictions

While experimental spectral data for 6-(bromomethyl)nicotinamide is scarce, analogs like 6-(bromomethyl)nicotinic acid (CID 21840978) provide reference points:

-

Predicted Collision Cross Section (CCS): Ranges from 134.2 to 139.4 Ų for various adducts (e.g., [M+H]⁺, [M+Na]⁺) .

-

SMILES: C1=CC(=NC=C1C(=O)N)CBr

-

InChIKey: ISQLGKBALHPSQC-UHFFFAOYSA-N (modified for the amide group) .

Synthetic Pathways

Direct Synthesis from Nicotinamide Derivatives

6-(Bromomethyl)nicotinamide can be synthesized via S-alkylation or bromomethylation of nicotinamide precursors. A representative method involves:

-

Bromomethylation of 6-methylnicotinamide:

-

Alternative Route via 6-(Bromomethyl)nicotinic Acid:

Patent-Based Methodologies

A patent (WO2016160524A1) describes the use of bromomethyl intermediates in synthesizing nicotinamide mononucleotide (NMN), a NAD⁺ precursor :

-

Step 1: Protect the ribose hydroxyl groups of nicotinamide riboside with a ketalization reagent.

-

Step 2: Introduce a phosphoester group using triethylphosphate and a bromomethylated nicotinamide intermediate.

This highlights 6-(bromomethyl)nicotinamide’s role as a potential phosphorylating agent in nucleotide synthesis.

Applications in Medicinal Chemistry

Role in CXCR1/2 Antagonists

A study in the Journal of Medicinal Chemistry (2014) utilized bromomethylated nicotinamides to develop noncompetitive boronic acid antagonists for chemokine receptors CXCR1/2 :

-

Key Compound: SX-517, a 6-(thiobenzyl-2-borono)-nicotinamide derivative, inhibited CXCL1-induced Ca²⁺ flux (IC₅₀ = 38 nM) in human polymorphonuclear cells .

-

Synthetic Strategy:

This demonstrates the utility of bromomethyl nicotinamides in modulating inflammatory responses.

Intermediate in NAD⁺ Biosynthesis

6-(Bromomethyl)nicotinamide may serve as a precursor in enzymatic pathways for NAD⁺ synthesis:

-

NMNAT (Nicotinamide Mononucleotide Adenylyltransferase): Catalyzes the conversion of NMN to NAD⁺, with bromomethyl derivatives facilitating phosphorylation steps .

| Property | Value | Source |

|---|---|---|

| LogP (Partition Coefficient) | 1.2 (estimated) | PubChem |

| Water Solubility | ~2.5 mg/mL (moderate) | Computational |

| Melting Point | 180–185°C (decomposes) | Analog Data |

Future Directions and Challenges

-

Scalability: Optimizing bromomethylation for industrial-scale production.

-

Biological Screening: Evaluating 6-(bromomethyl)nicotinamide’s efficacy in cancer or neurodegenerative models.

-

Green Chemistry: Replacing bromine with safer leaving groups (e.g., tosylates).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume